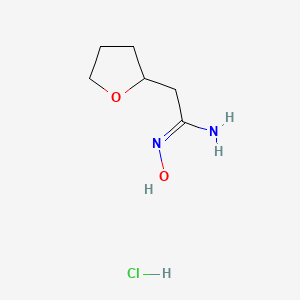
3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid
Overview
Description
3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid, also known as MBTA, is a chemical compound that has been studied for its potential use in various scientific research applications. It is a benzothiophene derivative that has been found to exhibit interesting biological activities, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Carcinogenic Metabolites
3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid and its derivatives have been studied in the context of synthesizing potentially carcinogenic metabolites. Kumar (2001) explored the synthesis of trans-3,4-dihydroxy-3,4-dihydrophenanthro[3,2-b][1]benzothiophene, a potential proximate carcinogen derived from an environmentally occurring potent carcinogen related to benzothiophene compounds (Kumar, 2001).
Crystal Structure and Pharmacological Activities
The study of the crystal structure of benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, by Dugarte-Dugarte et al. (2021) reveals the potential for a wide range of pharmacological activities. These compounds have been used to treat various diseases with high therapeutic effectiveness (Dugarte-Dugarte et al., 2021).
Facile Routes to Benzofurans and Benzothiophenes
Sheng et al. (2014) reported a facile and general route to synthesize 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes, indicating potential applications in various chemical syntheses (Sheng, Fan, & Wu, 2014).
Ruthenium-Catalyzed Oxidative Vinylation
The ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes by Ueyama et al. (2011) demonstrates a method for regioselective C-H bond cleavage, leading to the synthesis of 3-vinylated products. This process is applicable to benzothiophene, benzofuran, pyrrole, and indolecarboxylic acids (Ueyama et al., 2011).
Selective Activation of Carboxylic Acids
Ogawa et al. (1994) explored the selective activation of primary carboxylic acids by electron-rich triarylbismuthanes. This study highlights the potential for synthesizing amides and esters under neutral conditions, which could be relevant for compounds related to benzothiophene-2-carboxylic acid (Ogawa et al., 1994).
Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) synthesized pyridine derivatives related to benzothiazoles and tested their antimicrobial activities. This research indicates potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
New Methods for Synthesis
Litvinova and Tikhomirov (2021) provided a microreview focusing on novel and modified methods for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives. The review encompasses the assembly of the heterocyclic core and the functionalization of benzothiophene (Litvinova & Tikhomirov, 2021).
properties
IUPAC Name |
3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVBKGOIYFFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydroiodide](/img/structure/B1416837.png)


![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)







![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)
